Zosuquidar Trihydrochloride
Overview
Description
LY 335979, also known as zosuquidar, is an experimental antineoplastic drug. It is a potent inhibitor of P-glycoproteins, which are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent manner. This compound has been studied for its potential to overcome multi-drug resistance in cancer cells by inhibiting the efflux pump and restoring sensitivity to chemotherapeutic agents .
Mechanism of Action
Target of Action
Zosuquidar Trihydrochloride, also known as Zosuquidar, primarily targets P-glycoproteins . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .
Mode of Action
Zosuquidar inhibits P-glycoproteins . When P-glycoprotein, coded with the MDR1 gene, manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective . Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .
Biochemical Pathways
The inhibition of P-glycoproteins by Zosuquidar affects the efflux pump mechanism in cells . The inhibition of P-glycoproteins restores sensitivity to chemotherapeutic agents .
Pharmacokinetics
In the presence of zosuquidar at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and a modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with enhanced leukopenia and thrombocytopenia .
Result of Action
The inhibition of P-glycoproteins by Zosuquidar results in cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . This effectively restores sensitivity to chemotherapeutic agents in cancers overexpressing P-glycoproteins .
Action Environment
The action of Zosuquidar is influenced by the presence of other drugs and the dosage of Zosuquidar itself. For instance, in the presence of high doses of Zosuquidar (≥500 mg), there was a decrease in clearance and an increase in the area under the curve of doxorubicin . This suggests that the dosage of Zosuquidar and its interaction with other drugs can influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Zosuquidar Trihydrochloride interacts with P-glycoproteins, inhibiting their function . P-glycoproteins are known to pump out therapeutic molecules before they can reach their target, effectively making the cancer cells multi-drug resistant . By inhibiting P-glycoproteins, this compound restores sensitivity to chemotherapeutic agents .
Cellular Effects
This compound has been found to restore drug sensitivity in all P-glycoprotein-expressing leukemia cell lines tested . It enhances the cytotoxicity of anthracyclines and gemtuzumab ozogamicin in primary acute myeloid leukemia (AML) blasts with active P-glycoprotein .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of P-glycoproteins . These proteins pump foreign substances out of cells in an ATP-dependent fashion . When P-glycoprotein is inhibited by this compound, it prevents the efflux of therapeutic molecules, thereby restoring the sensitivity of the cancer cells to these molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a modest decrease in clearance and a modest increase in the area under the curve of doxorubicin when doses exceeded 500 mg . This change was associated with enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .
Metabolic Pathways
It is known that this compound inhibits P-glycoproteins , which play a crucial role in the transport of various substances across cellular membranes.
Transport and Distribution
This compound is known to inhibit P-glycoproteins , which are transmembrane proteins that pump foreign substances out of cells . This suggests that this compound may influence the transport and distribution of substances within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as a P-glycoprotein inhibitor , it is likely to interact with these proteins at the cell membrane, where P-glycoproteins are typically localized.
Preparation Methods
The synthesis of LY 335979 involves several steps:
Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.
Reduction: The ketone is reduced with borohydride to produce a derivative with fused cyclopropyl and alcohol groups on the same side of the seven-membered ring.
Halogenation: This derivative is halogenated with 48% hydrobromic acid to position both groups anti.
Displacement: The bromide is displaced with pyrazine to form a quaternary compound.
Reduction: Sodium borohydride is used to reduce the aromaticity in the sidechain, giving the corresponding piperazine.
Epoxidation: The reaction of 5-hydroxyquinoline with ®-glycidyl nosylate affords ®-1-(5-quinolinyloxy)-2,3-epoxypropane.
Chemical Reactions Analysis
LY 335979 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: Halogenation and subsequent displacement reactions are common in its synthesis.
Common Reagents and Conditions: Lithium chlorodifluoroacetate, borohydride, hydrobromic acid, pyrazine, and ®-glycidyl nosylate are frequently used in its reactions.
Scientific Research Applications
LY 335979 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of P-glycoproteins.
Biology: The compound is studied for its ability to modulate multi-drug resistance in cancer cells.
Medicine: LY 335979 has been investigated in clinical trials for its potential to enhance the efficacy of chemotherapeutic agents in treating cancers like acute myeloid leukemia.
Industry: It is used in the development of new drugs targeting P-glycoprotein-mediated drug resistance
Comparison with Similar Compounds
LY 335979 is compared with other P-glycoprotein inhibitors such as tariquidar, elacridar, and laniquidar. While all these compounds inhibit P-glycoproteins, LY 335979 is unique due to its high potency and selectivity. It has a different selectivity profile compared to cyclosporin A and verapamil, making it a more effective modulator of P-glycoprotein-mediated multi-drug resistance .
Similar Compounds
- Tariquidar
- Elacridar
- Laniquidar
- Cyclosporin A
- Verapamil
Properties
P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. | |
CAS No. |
167465-36-3 |
Molecular Formula |
C32H32ClF2N3O2 |
Molecular Weight |
564.1 g/mol |
IUPAC Name |
(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1 |
InChI Key |
VQJFFWJUYDGTQZ-MGUDINDMSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl |
Appearance |
Yellow solid powder |
167465-36-3 | |
Pictograms |
Irritant |
Purity |
> 98% |
Synonyms |
(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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